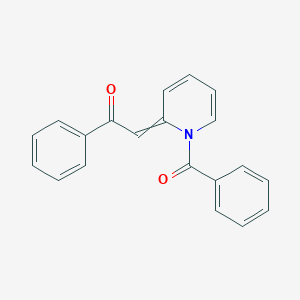
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is a complex organic compound that features a benzoyl group attached to a pyridine ring, which is further connected to a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzoylpyridine with phenylethanone under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide or potassium carbonate, and is conducted in a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylpyridine derivatives: These compounds share the benzoylpyridine moiety and may have similar chemical properties.
Phenylethanone derivatives: These compounds share the phenylethanone moiety and may exhibit similar reactivity.
Uniqueness
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
106047-55-6 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(1-benzoylpyridin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H15NO2/c22-19(16-9-3-1-4-10-16)15-18-13-7-8-14-21(18)20(23)17-11-5-2-6-12-17/h1-15H |
Clave InChI |
QHTGOFKOUKCAQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2C=CC=CN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


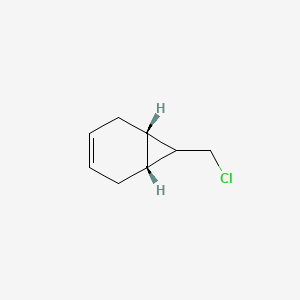
propanedioate](/img/structure/B14337880.png)
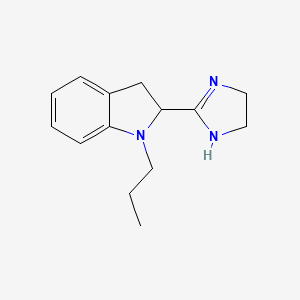
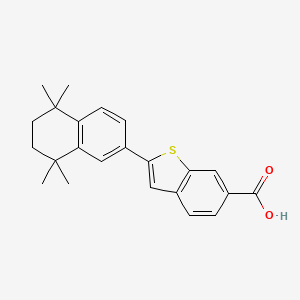


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
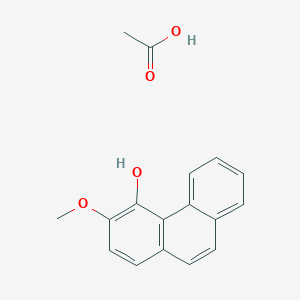
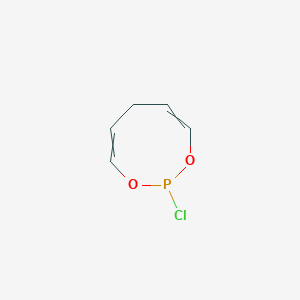
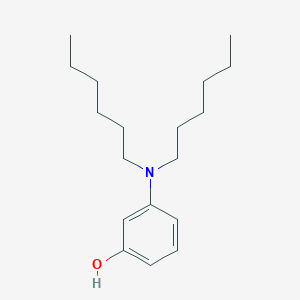
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)


![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
